molecular formula C21H16N2 B1675074 2,4,5-Triphenylimidazole CAS No. 484-47-9

2,4,5-Triphenylimidazole

Cat. No.: B1675074
CAS No.: 484-47-9
M. Wt: 296.4 g/mol
InChI Key: RNIPJYFZGXJSDD-UHFFFAOYSA-N
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Description

2,4,5-Triphenylimidazole, also known as 2,4,5-triphenyl-1H-imidazole, is an organic compound with the formula (C6H5C)2N2HCC6H5. It is a derivative of imidazole wherein all three carbon atoms have phenyl groups as substituents. This compound is notable for its chemiluminescence, which was first observed when its basic solutions were exposed to air . This compound is a white solid with a melting point of 275°C and a molar mass of 296.373 g/mol .

Mechanism of Action

Target of Action

The primary target of 2,4,5-Triphenylimidazole, also known as Lophine, is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

Lophine interacts with its target, ROS, through a process known as chemiluminescence . This interaction involves the oxidation of Lophine, leading to the emission of light . The mechanism of action of Lophine is believed to involve the inhibition of cyclooxygenase COX2 .

Biochemical Pathways

The chemiluminescence phenomenon of Lophine has been extensively studied . When Lophine is oxidized, it emits light, a process that is particularly noticeable when the compound is in a solution of ethanolic potassium hydroxide and exposed to oxygen . This reaction is part of the broader biochemical pathways involving ROS.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lophine is currently limited. The compound’s photostability is known to be maintained if hydrogen in imidazole is substituted by benzyl or alkyl groups .

Result of Action

The molecular effect of Lophine’s action is the production of light through chemiluminescence . On a cellular level, Lophine and its derivatives are used as probes for the detection of ROS , playing a crucial role in monitoring and understanding oxidative stress in cells.

Action Environment

Environmental factors, particularly light, significantly influence Lophine’s action. The compound’s photo-oxidation activity is observed under UV irradiation . Moreover, the introduction of certain groups into Lophine, such as diphenylamine, can lead to a rapid photo-oxidation reaction .

Biochemical Analysis

Biochemical Properties

It is known that imidazole derivatives, like 2,4,5-Triphenylimidazole, can bind with protein molecules with ease due to their structural similarity with histidine . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

Some imidazole derivatives have shown various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, anticancer, etc . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some imidazole drugs can exert direct inhibitory effects on membranes, without interference with sterols and sterol esters . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is synthesized by refluxing benzoin, benzaldehyde, and ammonium acetate in equimolar quantities

Dosage Effects in Animal Models

It is known that some imidazole derivatives have shown better effect and less toxicity . Therefore, it is plausible that the effects of this compound could vary with different dosages in animal models.

Preparation Methods

2,4,5-Triphenylimidazole can be synthesized through the condensation of benzaldehyde, benzil, and ammonia . The reaction typically involves mixing these reagents under controlled conditions to form the imidazole ring structure. Industrial production methods may involve variations of this synthetic route, optimized for yield and purity.

Properties

IUPAC Name

2,4,5-triphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIPJYFZGXJSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022039
Record name 2,4,5-Triphenylimidazole
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-47-9
Record name 2,4,5-Triphenylimidazole
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Record name Lophine
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Record name Lophine
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Record name Lophine
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Record name 1H-Imidazole, 2,4,5-triphenyl-
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Record name 2,4,5-Triphenylimidazole
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Record name 2,4,5-triphenylimidazole
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Record name LOPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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